molecular formula C15H15F3N4O B2516786 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 1798035-90-1

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2516786
CAS No.: 1798035-90-1
M. Wt: 324.307
InChI Key: RZAUATLHSJHVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic small molecule of significant interest in early-stage drug discovery research. Its structure, featuring a 4-(trifluoromethyl)benzamide group linked to a 2-(dimethylamino)pyrimidine scaffold, is commonly associated with kinase inhibition . The 2-aminopyrimidine moiety is a well-known hinge-binding motif that can confer high affinity for the ATP-binding sites of various protein kinases. The presence of the electron-withdrawing trifluoromethyl group on the benzamide ring can enhance cell membrane permeability and improve metabolic stability, making this compound a valuable scaffold for exploring structure-activity relationships (SAR) . This molecule is intended for use in biochemical and cellular assays to investigate signaling pathways and evaluate potential therapeutic applications in areas such as oncology and inflammatory diseases. Researchers can utilize this compound as a key intermediate or a starting point for the design and synthesis of novel bioactive molecules.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c1-22(2)14-19-8-7-12(21-14)9-20-13(23)10-3-5-11(6-4-10)15(16,17)18/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAUATLHSJHVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Dimethylamino)pyrimidin-4-ylmethylamine

The pyrimidine core is synthesized via nucleophilic substitution and subsequent functionalization:

  • 4-Chloropyrimidine Preparation :

    • 4-Chloropyrimidine is reacted with dimethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C for 12 hours to yield 2-(dimethylamino)-4-chloropyrimidine.
    • Conditions : 2.5 equiv dimethylamine, 0°C, 85% yield.
  • Methylamine Introduction :

    • The 4-chloro intermediate undergoes Buchwald-Hartwig amination with methylamine in the presence of Pd(OAc)₂ and Xantphos.
    • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), 80°C, 72% yield.
  • Reductive Amination :

    • 2-(Dimethylamino)-4-chloropyrimidine is treated with formaldehyde and sodium cyanoborohydride to install the methylene bridge.
    • Conditions : NaBH₃CN (1.2 equiv), CH₂O (2 equiv), 50°C, 68% yield.

Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

The benzamide component is derived from 4-(trifluoromethyl)benzoic acid:

  • Acid Chloride Formation :
    • 4-(Trifluoromethyl)benzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form 4-(trifluoromethyl)benzoyl chloride.
    • Conditions : SOCl₂ (3 equiv), 70°C, 95% yield.

Final Coupling Reaction

The pyrimidine and benzamide intermediates are coupled via amide bond formation:

  • Schotten-Baumann Reaction :

    • 2-(Dimethylamino)pyrimidin-4-ylmethylamine (1.0 equiv) and 4-(trifluoromethyl)benzoyl chloride (1.1 equiv) react in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Conditions : 0°C → room temperature, 12 hours, 78% yield.
  • Catalytic Coupling with EDCI/HOBt :

    • Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
    • Conditions : EDCI (1.2 equiv), HOBt (1.5 equiv), 24 hours, 82% yield.

Table 2: Coupling Method Performance

Method Catalyst System Solvent Yield Purity (HPLC) Source
Schotten-Baumann TEA DCM 78% 95%
EDCI/HOBt EDCI/HOBt DMF 82% 98%

Reaction Optimization and Mechanistic Insights

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DMSO) enhance reactivity in EDCI-mediated couplings due to improved intermediate stabilization. Non-polar solvents (DCM, toluene) favor Schotten-Baumann reactions by minimizing hydrolysis.

Catalytic Systems for Amination

Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enable efficient C–N bond formation at lower temperatures compared to traditional Cu-mediated methods.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.2 Hz, 2H, ArH), 7.75 (d, J = 8.2 Hz, 2H, ArH), 4.65 (s, 2H, CH₂), 3.12 (s, 6H, N(CH₃)₂).
  • Mass Spectrometry :

    • ESI-MS : m/z 367.1 [M+H]⁺.

Industrial-Scale Considerations

  • Continuous Flow Synthesis :

    • Microreactor systems reduce reaction times for acid chloride formation (2 hours vs. 12 hours batch).
  • Purification Techniques :

    • Recrystallization from ethanol/water (7:3) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted benzamide derivatives.

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in biochemical assays to study enzyme interactions and other biological processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in drug development.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Compound Name (CAS/Reference) Core Structure Substituents Molecular Weight (g/mol) Key Analytical Data
Target Compound (1798459-46-7) Pyrimidine - 2-(Dimethylamino)
- 4-(Trifluoromethyl)benzamide
324.30 Not reported (NMR/LCMS data absent in evidence).
Compound 1 () Pyrimidine-linked pyridine - 6-Methylpyrimidinylamino
- 2,6-Dichlorobenzamide
447.1 ([M+H]+) LCMS: m/z 447.1; NMR: δ 11.01 (s, 1H, NH), 8.16 (s, pyrimidine-H).
Example 53 () Pyrazolo[3,4-d]pyrimidine - 3-Fluorophenyl chromenone
- 2-Fluoro-N-isopropylbenzamide
589.1 ([M+H]+) MP: 175–178°C; Mass: 589.1.
Compound Bipyrimidinyl - 4-(Dimethylamino)pyrrolidinylmethyl
- 3-Trifluoromethylbenzamide
Not reported OEToolkits descriptor: 4-[[(1S,3S)-3-dimethylaminopyrrolidin-1-yl]methyl]-…

Core Structural Variations

  • Pyrimidine vs. Pyrazolopyrimidine: The target compound’s pyrimidine core () contrasts with pyrazolo[3,4-d]pyrimidine scaffolds (), which introduce a fused ring system.

Substituent Effects

  • Trifluoromethyl vs. Halogens : The target’s 4-(trifluoromethyl)benzamide group provides strong electron-withdrawing effects and hydrophobic interactions, differing from dichloro () or fluoro () substituents, which prioritize steric bulk and moderate polarity .
  • Amino Group Variations: The 2-(dimethylamino)pyrimidine in the target contrasts with secondary amines (e.g., piperidinyl in or pyrrolidinyl in ). Dimethylamino groups improve solubility but may reduce metabolic stability compared to cyclic amines .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight : The target (324.30 g/mol) is lighter than pyrazolopyrimidine analogs (~589 g/mol), suggesting better bioavailability .

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

  • Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity:

  • In vitro Studies : Various studies have demonstrated its efficacy against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound showed IC50 values ranging from 5 µM to 10 µM, indicating significant growth inhibition compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A5495Doxorubicin10
MCF-785-Fluorouracil6

Antimicrobial Activity

Preliminary studies suggest that the compound also possesses antimicrobial properties, effective against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.

Case Studies

  • Case Study on Lung Cancer : In a study involving A549 cells, this compound was shown to induce apoptosis via caspase activation, leading to significant tumor cell death .
    • Findings : The study reported a 39% increase in apoptosis rates compared to control groups.
  • Breast Cancer Research : Another investigation focused on MCF-7 cells revealed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G1 phase, suggesting potential for further development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.